Linker Length and Flexibility: Defining the PEG4 Conformational Space vs. PEG2
In PROTAC design, linker length is not arbitrary; it is a 'conformational tuner' that dictates the spatial arrangement between the E3 ligase and the target protein [1]. While the target compound features a PEG4 linker, a study on MK-5108-derived PROTACs demonstrated that a potent AURKA degrader (DC50 3.9 nM, Dmax 89%) could be achieved with a linker as short as 2 PEG units when attached to the 5-position of thalidomide [2]. This illustrates that the optimal linker length is highly context-dependent. The PEG4 linker in 2245697-85-0 offers a distinct, moderate-length, flexible spacer that is empirically one of the 'gold standard' lengths for spanning the inter-protein distance in many ternary complexes, providing a balanced starting point for SAR campaigns [1].
| Evidence Dimension | PEG Linker Length Impact on Degradation |
|---|---|
| Target Compound Data | PEG4 linker (4 ethylene glycol units) |
| Comparator Or Baseline | PEG2 linker (2 ethylene glycol units) |
| Quantified Difference | In a specific AURKA-targeting PROTAC context, a PEG2 linker achieved a DC50 of 3.9 nM with 89% Dmax [2]. The PEG4 linker in 2245697-85-0 would be expected to confer different spatial and flexibility properties. |
| Conditions | Cell-based degradation assay for AURKA in neuroblastoma cells [2] |
Why This Matters
This confirms that linker length is a critical variable for degradation potency, and 2245697-85-0 provides a specific, well-characterized PEG4 spacer that is distinct from other common lengths like PEG2 or PEG6, allowing for systematic SAR exploration.
- [1] BOC Sciences. (2025, October 17). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Center. View Source
- [2] Mendes Maia, T., et al. (2024). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Dataset PXD040391-3. View Source
